6-Nitro-1-(trifluoromethyl)-1-indanol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1-(trifluoromethyl)-2,3-dihydroinden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(15)4-3-6-1-2-7(14(16)17)5-8(6)9/h1-2,5,15H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCMSSUIKXUHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)[N+](=O)[O-])(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Analysis and Stereochemical Considerations of 6 Nitro 1 Trifluoromethyl 1 Indanol
Advanced Spectroscopic Characterization for Structural Elucidation
The combination of NMR and vibrational spectroscopy is a powerful approach to unambiguously determine the structure of 6-Nitro-1-(trifluoromethyl)-1-indanol.
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing information about the hydrogen, carbon, and fluorine atoms within the molecule.
A ¹H NMR spectrum of this compound would be expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would likely show complex splitting patterns for the protons on the benzene (B151609) ring, influenced by their position relative to the nitro group. The protons of the five-membered ring would also exhibit characteristic signals, with their chemical shifts and coupling constants providing information about their spatial relationships. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
Expected ¹H NMR Data: Due to the absence of specific experimental data for this compound in the searched literature, a data table of chemical shifts and coupling constants cannot be provided.
The ¹³C NMR spectrum would provide information on all the carbon atoms in this compound. One would expect to observe distinct signals for each of the nine carbon atoms in the indanol framework, as well as the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group. The carbon atom of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
Expected ¹³C NMR Data: Specific experimental chemical shift values for this compound are not available in the searched sources, and therefore a data table cannot be generated.
¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift of this singlet would be characteristic of a trifluoromethyl group attached to a tertiary alcohol.
Expected ¹⁹F NMR Data: As no experimental ¹⁹F NMR data for this compound could be located in the searched literature, a data table of chemical shifts is not available.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the five-membered ring and the aromatic system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached.
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule. For this compound, these techniques would be used to identify the characteristic vibrations of the hydroxyl, nitro, and trifluoromethyl groups, as well as the aromatic and aliphatic C-H bonds.
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong asymmetric and symmetric stretching vibrations for the nitro group would be anticipated around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the vibrations of the aromatic ring.
Expected Vibrational Spectroscopy Data: Specific experimental vibrational frequencies for this compound are not available in the searched public literature, thus a data table of characteristic absorption bands cannot be compiled.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes valence electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily influenced by the presence of the aromatic ring, the nitro group (NO₂), and the trifluoromethyl (CF₃) group, which act as chromophores and auxochromes.
The benzene ring and the nitro group are the principal chromophores, responsible for the characteristic π → π* and n → π* transitions. The nitro group, being an electron-withdrawing group, extends the conjugation of the benzene ring, which typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to unsubstituted benzene. The lone pair of electrons on the oxygen atoms of the nitro group can also undergo n → π* transitions, which are generally of lower intensity.
The hydroxyl (-OH) and trifluoromethyl (-CF₃) groups act as auxochromes, modifying the absorption characteristics of the primary chromophores. The hydroxyl group, with its non-bonding electrons, can cause a bathochromic shift. Conversely, the strongly electron-withdrawing trifluoromethyl group can influence the electronic distribution within the aromatic system, potentially leading to shifts in the absorption maxima. The solvent environment can also significantly impact the UV-Vis spectrum; polar solvents may stabilize the excited state more than the ground state, leading to further shifts in absorption bands. sciencepublishinggroup.com
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Functional Groups | Expected Wavelength Region |
| π → π | Aromatic ring, Nitro group | 200-400 nm |
| n → π | Nitro group, Hydroxyl group | 300-500 nm |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides critical information regarding the molecular weight and structural features of this compound through the analysis of its molecular ion and fragmentation patterns. In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the exact molecular mass of the compound.
The fragmentation of this compound under mass spectrometric conditions is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve:
Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond would result in a significant fragment ion.
Loss of the nitro group: The C-NO₂ bond can break, leading to a fragment corresponding to the loss of NO₂.
Dehydration: The presence of the hydroxyl group makes the loss of a water molecule (H₂O) a probable fragmentation pathway, especially in chemical ionization or electrospray ionization techniques.
Ring cleavage: The indanol ring system can undergo various cleavages, leading to a complex pattern of smaller fragment ions.
The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirmation of the presence of its key functional groups. nih.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]⁺ | Molecular ion |
| [M - CF₃]⁺ | Loss of the trifluoromethyl group |
| [M - NO₂]⁺ | Loss of the nitro group |
| [M - H₂O]⁺ | Loss of a water molecule |
X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis
X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline solid state. researchgate.net For this compound, a single-crystal X-ray diffraction study would provide accurate data on bond lengths, bond angles, and torsional angles. This information would reveal the conformation of the five-membered ring of the indanol core, which is typically puckered in an envelope or twist conformation to relieve ring strain.
Furthermore, X-ray diffraction analysis would elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonding involving the hydroxyl group is expected to be a dominant feature, potentially forming chains or networks of molecules within the crystal lattice. Other non-covalent interactions, such as π-π stacking of the aromatic rings and dipole-dipole interactions involving the nitro and trifluoromethyl groups, would also play a crucial role in the solid-state assembly. The trifluoromethyl group, due to its size and electronegativity, can significantly influence the crystal packing and molecular conformation. pvamu.edu
Table 3: Key Structural Parameters Obtainable from X-ray Diffraction
| Parameter | Information Provided |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsional Angles | The dihedral angles that define the conformation of the molecule. |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |
| Intermolecular Contacts | The distances and geometries of non-covalent interactions like hydrogen bonds. |
Conformational Analysis and Intramolecular Interactions
The conformation of this compound is determined by the interplay of steric and electronic effects, as well as the potential for intramolecular interactions. The five-membered ring of the indanol moiety is not planar and will adopt a conformation that minimizes steric strain. The bulky trifluoromethyl group at the C1 position will have a significant impact on the preferred conformation of this ring and the orientation of the hydroxyl group.
Chirality and Stereoisomerism in Indanol Derivatives
The presence of a trifluoromethyl group and a hydroxyl group on the C1 carbon of the indanol ring makes this carbon a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-6-Nitro-1-(trifluoromethyl)-1-indanol and (S)-6-Nitro-1-(trifluoromethyl)-1-indanol. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. The development of synthetic methods to selectively produce one enantiomer over the other is a significant area of research in organic chemistry.
The enantioselective synthesis of this compound is crucial for accessing stereochemically pure forms of the compound. A primary strategy for achieving this is the asymmetric reduction of the corresponding prochiral ketone, 6-nitro-1-(trifluoromethyl)-1-indanone. This can be accomplished using various chiral reducing agents or catalytic systems.
One common approach involves the use of a stoichiometric amount of a chiral borane reagent, such as the Corey-Bakshi-Shibata (CBS) reagent. Alternatively, catalytic methods employing a metal catalyst (e.g., ruthenium, rhodium, or iridium) complexed with a chiral ligand can be used with a hydrogen source or a hydride donor. rsc.org Biocatalytic methods, utilizing enzymes such as reductases from microorganisms, also offer a highly enantioselective route to chiral alcohols. nih.gov The efficiency of these methods is typically evaluated by the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer over the other. The development of such synthetic routes is essential for producing optically active chiral alcohols, which are important in medicinal chemistry. nih.gov
Diastereoselective control becomes relevant in the synthesis of molecules with multiple stereocenters. While this compound itself has only one stereocenter, diastereoselectivity would be a critical consideration if a second stereocenter were to be introduced into the molecule or its precursors. For instance, if a substituent were to be added to the five-membered ring of an already enantiomerically pure indanol derivative, the existing stereocenter at C1 would influence the stereochemical outcome at the new stereocenter, leading to the preferential formation of one diastereomer over the other.
This "substrate-controlled" diastereoselectivity is a powerful tool in organic synthesis. The steric and electronic properties of the resident chiral center guide the approach of the incoming reagent. Alternatively, "reagent-controlled" diastereoselectivity can be achieved by using a chiral reagent or catalyst to favor the formation of a specific diastereomer, regardless of the stereochemistry of the starting material. Understanding and manipulating these principles are essential for the synthesis of complex, multi-chiral molecules. nih.gov
Chromatographic Separation and Enantiomeric Excess Determination
The resolution of the racemic mixture of this compound into its individual enantiomers is typically achieved by chiral High-Performance Liquid Chromatography (HPLC). This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are widely employed for the separation of a broad range of chiral compounds, including those with structures analogous to this compound. Columns containing cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate) coated on a silica support, have demonstrated wide applicability and are often the first choice for method development. The chiral recognition mechanism of these phases involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which allows for the discrimination between the two enantiomers.
Mobile Phase Composition: The mobile phase composition is a crucial parameter that is optimized to achieve baseline separation of the enantiomers. For compounds like this compound, a normal-phase elution mode is commonly used. This typically involves a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, usually an alcohol like isopropanol or ethanol. The ratio of these solvents is adjusted to control the retention times and the resolution of the enantiomeric peaks. The presence of the electron-withdrawing nitro and trifluoromethyl groups can influence the interactions with the stationary phase, and thus, the mobile phase composition needs to be carefully fine-tuned.
Enantiomeric Excess Determination: Once the enantiomers are separated by chiral HPLC, the enantiomeric excess (e.e.) of a non-racemic mixture can be determined. The e.e. is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers in the chromatogram.
The formula for calculating enantiomeric excess is:
e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100%
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. A UV detector is commonly used for this purpose, as the indanol structure contains a chromophore that absorbs UV light.
Illustrative Chromatographic Parameters: While specific experimental data for the chiral separation of this compound is not readily available in the public domain, a hypothetical set of chromatographic conditions can be proposed based on the successful separation of structurally similar compounds. The following table provides an example of such conditions.
| Parameter | Value |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Hypothetical Retention Times | Enantiomer 1: 8.5 min, Enantiomer 2: 10.2 min |
This table presents a plausible set of parameters for the chiral separation of this compound based on methods used for analogous compounds. Actual experimental conditions may vary.
The successful chromatographic separation and accurate determination of enantiomeric excess are fundamental for the stereochemical characterization and quality control of this compound.
Reactivity and Chemical Transformations of 6 Nitro 1 Trifluoromethyl 1 Indanol
Reactions Involving the Hydroxyl Group
The tertiary alcohol functionality at the 1-position of the indane ring is a primary site for chemical modification. Its reactivity is influenced by the presence of the adjacent electron-withdrawing trifluoromethyl group.
Esterification and Etherification
The hydroxyl group of 6-Nitro-1-(trifluoromethyl)-1-indanol can undergo esterification and etherification reactions, common transformations for alcohols.
Esterification: The formation of esters from this alcohol can be achieved through various standard methods. One common approach involves the reaction with a carboxylic acid or its more reactive derivative, such as an acyl chloride or anhydride, often in the presence of a base or an acid catalyst. For instance, the reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield the corresponding ester. While direct Fischer esterification with a carboxylic acid under acidic conditions is possible, it may be less efficient for tertiary alcohols. commonorganicchemistry.com The presence of the electron-withdrawing trifluoromethyl group can influence the nucleophilicity of the alcohol, potentially requiring more forcing reaction conditions compared to simpler alcohols. nih.gov
Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org Iron(III) chloride has also been shown to catalyze the self-etherification of benzylic alcohols and the cross-etherification with other alcohols. acs.orgacs.org Given the benzylic and tertiary nature of the alcohol in this compound, these catalytic methods could be applicable.
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic Acid (or derivative), Acid/Base Catalyst | Ester |
| Etherification | Alkyl Halide, Strong Base | Ether |
| Catalytic Etherification | Alcohol, FeCl₃ | Ether |
Oxidation to Indanone Derivatives
The tertiary alcohol of this compound cannot be directly oxidized to a ketone without cleavage of a carbon-carbon bond. However, the corresponding secondary alcohol, 6-nitro-1-indanol, can be oxidized to the respective indanone. The oxidation of secondary benzylic alcohols to ketones is a fundamental transformation in organic synthesis. rsc.org For alcohols containing an electron-withdrawing trifluoromethyl group, the oxidation can be more challenging due to the electronic effects of the CF₃ group, which can raise the activation barrier for oxidation. thieme-connect.com
Despite this, effective methods have been developed. One such method employs a catalytic amount of a nitroxide catalyst, like TEMPO, with a terminal oxidant such as potassium persulfate. This system has proven effective for the oxidation of aromatic and heteroaromatic α-trifluoromethyl alcohols to the corresponding ketones in good to excellent yields. thieme-connect.com This methodology would be directly applicable to the oxidation of the secondary alcohol precursor to yield 6-Nitro-1-(trifluoromethyl)-1-indanone.
Reactions of the Nitro Group
The nitro group on the aromatic ring is a versatile functional handle, primarily undergoing reduction to an amino group or participating in nucleophilic aromatic substitution reactions.
Reduction to Amino-Indanol
The reduction of the aromatic nitro group to an amine is a common and well-established transformation. A variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups in the molecule. tcichemicals.com For substrates containing a trifluoromethyl group, catalytic hydrogenation is a frequently employed method. acs.orgmdpi.com For example, the electrochemical reduction of nitrobenzotrifluorides to 3-trifluoromethylanilines has been demonstrated as a scalable and efficient process. mdpi.com
In a closely related system, the synthesis of (1R,2R)-trans-1-amino-6-nitroindan-2-ol has been reported, where the nitro group is present on an indanol framework. tcichemicals.com The reduction of this nitro group to the corresponding amine is a key step in the synthesis of various biologically active molecules. The synthesis of β-amino-α-trifluoromethyl alcohols has also been achieved through the reduction of trifluoromethylated β-hydroxy-benzyl-O-oximes using lithium aluminum hydride. mdpi.comnih.gov These examples strongly suggest that the nitro group of this compound can be selectively reduced to the corresponding 6-Amino-1-(trifluoromethyl)-1-indanol using standard reduction methodologies.
| Reducing Agent | Conditions | Product |
| H₂, Pd/C | Catalytic Hydrogenation | 6-Amino-1-(trifluoromethyl)-1-indanol |
| Fe, HCl | Metal in Acid | 6-Amino-1-(trifluoromethyl)-1-indanol |
| SnCl₂, HCl | Metal Salt in Acid | 6-Amino-1-(trifluoromethyl)-1-indanol |
| NaBH₄, Catalyst | Metal Hydride with Catalyst | 6-Amino-1-(trifluoromethyl)-1-indanol |
| Electrochemical Reduction | Continuous Flow Electrolysis | 6-Amino-1-(trifluoromethyl)-1-indanol |
Nucleophilic Aromatic Substitution (SNAr) on Nitro-Substituted Aromatic Rings
The presence of the strongly electron-withdrawing nitro group, particularly when positioned ortho or para to a potential leaving group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). acs.orgrsc.orgchemrevlett.com In the case of this compound, while there isn't a conventional leaving group like a halide on the ring, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile. However, it is more common for a leaving group to be introduced at a position activated by the nitro group.
The trifluoromethyl group also acts as a strong electron-withdrawing group, further enhancing the electrophilicity of the aromatic ring and its susceptibility to nucleophilic attack. organic-chemistry.org Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents have been studied, and the combined electron-withdrawing effect of both the nitro and trifluoromethyl groups would make the aromatic ring of this compound highly activated for SNAr reactions, should a suitable leaving group be present. acs.orgacs.org
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is generally considered to be highly stable and chemically inert under many reaction conditions. rsc.orgtcichemicals.comrsc.orgnih.gov This stability is attributed to the high strength of the carbon-fluorine bond. reddit.com Consequently, the CF₃ group in this compound is expected to remain intact during the majority of chemical transformations targeting the hydroxyl or nitro groups.
However, under specific and often harsh conditions, the trifluoromethyl group can undergo reactions. For instance, reactions of aromatic trifluoromethyl compounds with certain nucleophilic reagents can lead to the transformation of the CF₃ group. acs.orgacs.org Additionally, methods for the selective transformation of C-F bonds in trifluoromethyl groups are an active area of research, though they often require specialized reagents and conditions. tcichemicals.com For the purposes of the reactions discussed in this article, the trifluoromethyl group can be considered a stable spectator group.
Transformations of Activated Trifluoromethyl Groups
The trifluoromethyl (CF3) group is generally known for its high stability. tcichemicals.com However, under specific conditions, particularly when activated by neighboring functional groups, it can undergo transformations. While direct transformations on this compound are not extensively documented, studies on analogous aromatic trifluoromethyl compounds provide insight into its potential reactivity.
The electron-withdrawing nature of the aromatic ring, further intensified by the nitro group, can activate the CF3 group. For instance, methods have been developed for the selective transformation of C-F bonds in aromatic trifluoromethyl groups. tcichemicals.com These transformations often require specific reagents or catalytic systems to overcome the strength of the C-F bond. Research has shown that ortho-hydrosilyl-substituted benzotrifluorides can undergo selective C-F bond transformations. tcichemicals.com While our target molecule lacks a silyl (B83357) group, this demonstrates that with appropriate substrate design, the CF3 group is not entirely inert.
Furthermore, the trifluoromethyl group can be used as a one-carbon unit in synthesis. For example, a method for synthesizing ketones involves electrophilic aromatic substitution followed by C-F cleavage of a trifluoromethyl group using boron tribromide. tcichemicals.com In the context of this compound, the hydroxyl group at the benzylic position could potentially influence the reactivity of the adjacent CF3 group, possibly facilitating its transformation under specific conditions. For example, the formation of trifluoromethyl ethers from α-trifluoromethyl alcohols has been reported, which involves the reaction of the hydroxyl group while the CF3 group remains intact. chemrevlett.comresearchgate.net
Table 1: Potential Transformations of Activated Trifluoromethyl Groups
| Transformation Type | Reagents/Conditions | Potential Product from this compound Derivative | Reference |
| C-F Bond Cleavage | Boron Tribromide | Ketone formation at the C1 position | tcichemicals.com |
| O-Trifluoromethylation | CF3SiMe3, AgOTf/2-fluoropyridine/KF/selectfluor | 6-Nitro-1-(trifluoromethyl)-1-(trifluoromethoxy)indane | chemrevlett.com |
| Deoxytrifluoromethylation | Various catalytic systems | 6-Nitro-1-(trifluoromethyl)indane | bohrium.com |
Influence of the Trifluoromethyl Group on Reaction Regio- and Stereoselectivity
The trifluoromethyl group exerts a strong stereoelectronic influence on adjacent reaction centers, significantly impacting the regio- and stereoselectivity of chemical transformations. Its powerful electron-withdrawing nature and steric bulk are key determinants of reaction outcomes.
In reactions involving the indanol hydroxyl group, the CF3 group is expected to influence the stereochemistry of the product. For instance, in enantioselective reactions, the bulky and electron-poor CF3 group can direct the approach of incoming reagents. Studies on the synthesis of chiral α-trifluoromethyl alcohols have highlighted the challenges and strategies for controlling stereoselectivity at a carbon center bearing a CF3 group. researchgate.netresearchgate.net In the case of this compound, any reaction at the chiral center (C1) would be heavily influenced by the CF3 group, potentially leading to high diastereoselectivity.
The CF3 group also plays a crucial role in directing the regioselectivity of reactions on the aromatic ring. As a strong deactivating, meta-directing group for electrophilic aromatic substitution, it reinforces the meta-directing effect of the nitro group. nih.gov Furthermore, in cycloaddition reactions involving related systems, the CF3 group has been shown to control regioselectivity. For example, in [3+2] cycloaddition reactions of nitrones with ethyl trifluoroacetoacetate, the CF3 group accelerates the reaction but the regioselectivity is controlled by the ester group. chemrevlett.com In reactions involving 1,3-dienes and styrenes with 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, the high electrophilicity of the CF3-substituted iminium group is a key driver of the reaction cascade. mdpi.com
Table 2: Influence of the Trifluoromethyl Group on Selectivity
| Reaction Type | Influence of CF3 Group | Expected Outcome for this compound | Reference |
| Reactions at C1 | Stereocontrol | High diastereo- and/or enantioselectivity | nih.govresearchgate.net |
| Electrophilic Aromatic Substitution | Regiocontrol (meta-directing) | Substitution at positions ortho to the nitro group (C5 or C7) | nih.gov |
| Cycloaddition Reactions | Rate acceleration and regiocontrol | Potential for specific regioisomeric products in fused ring synthesis | chemrevlett.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Indane Core
The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-withdrawing groups: the nitro (NO2) group and the trifluoromethyl (CF3) group via the C1 substituent. tcichemicals.commasterorganicchemistry.com Both groups decrease the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. quora.com
When EAS does occur, the regioselectivity is dictated by the directing effects of these substituents. The nitro group is a strong deactivating, meta-directing group. semanticscholar.orgnih.gov Similarly, the trifluoromethyl group is also strongly deactivating and meta-directing. tcichemicals.com In this compound, the nitro group is at the 6-position. Therefore, any further electrophilic substitution would be directed to the positions meta to the nitro group, which are the 5- and 7-positions, and meta to the C1-substituent. This would likely lead to substitution at the C5 or C7 position. However, forcing an electrophile onto this electron-poor ring would require harsh reaction conditions. acs.org
Conversely, the presence of strong electron-withdrawing groups, particularly a nitro group, activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). nih.govyoutube.comyoutube.comlibretexts.org For an SNA_r reaction to occur, there must be a good leaving group (typically a halide) on the ring, and the electron-withdrawing group must be positioned ortho or para to it to stabilize the negatively charged Meisenheimer intermediate. libretexts.org If a halogen were present at the C5 or C7 position of this compound, it could potentially be displaced by a nucleophile, as the nitro group at C6 is ortho or para, respectively. The reaction rate is significantly enhanced by the presence of multiple electron-withdrawing groups. youtube.com
Table 3: Predicted Aromatic Substitution on a Halogenated this compound
| Reaction Type | Position of Halogen Leaving Group | Expected Reactivity | Directing Influence | Reference |
| Electrophilic Aromatic Substitution | N/A | Highly deactivated | Substitution at C5 or C7 | tcichemicals.comsemanticscholar.org |
| Nucleophilic Aromatic Substitution | C5 or C7 | Activated | Substitution of the halogen | libretexts.orgnih.gov |
| Nucleophilic Aromatic Substitution | C4 | Deactivated | No reaction expected | libretexts.org |
Derivatization for Advanced Materials or Complex Chemical Entities
The functional handles on this compound allow for a variety of derivatizations to produce advanced materials or more complex chemical structures. This includes cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds and annulation reactions to build fused ring systems.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgmdpi.com To apply this to this compound, a halogenated derivative would be required, for instance, a bromo or iodo substituent on the aromatic ring.
The presence of the electron-withdrawing nitro and trifluoromethyl groups would influence the reactivity of the aryl halide. In general, electron-withdrawing groups can facilitate the oxidative addition step of the catalytic cycle. Recent advances have even shown that the nitro group itself can act as a leaving group in Suzuki-Miyaura couplings, although this typically requires specific catalytic systems. mdpi.comnih.govresearchgate.net
Assuming a halogen is present at the 5- or 7-position, a Suzuki-Miyaura reaction with an arylboronic acid could be envisioned to synthesize biaryl derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would need to be carefully optimized to achieve good yields and avoid side reactions. The development of such coupling reactions on halogenated aminopyrazoles, which also contain multiple nitrogen functionalities, demonstrates the feasibility of applying these methods to complex, functionalized heterocycles and related structures. researchgate.net
Table 4: Representative Suzuki-Miyaura Coupling on a Hypothetical Halogenated Indanol Derivative
| Halogenated Indanol Substrate | Coupling Partner | Catalyst/Ligand | Potential Product | Reference |
| 5-Bromo-6-nitro-1-(trifluoromethyl)-1-indanol | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 5-Phenyl-6-nitro-1-(trifluoromethyl)-1-indanol | libretexts.org |
| 7-Iodo-6-nitro-1-(trifluoromethyl)-1-indanol | Thiophene-2-boronic acid | PdCl2(dppf), K2CO3 | 7-(Thiophen-2-yl)-6-nitro-1-(trifluoromethyl)-1-indanol | libretexts.org |
Annulation reactions, which involve the formation of a new ring onto an existing structure, represent a powerful strategy for building molecular complexity. amanote.comnih.gov Starting from 1-indanone (B140024) derivatives, which could be synthesized from this compound via oxidation of the alcohol, various fused ring systems can be accessed.
One common strategy is the ring expansion of 1-indanones. For example, a two-step ring expansion of 1-indanones can afford 2-halo-1-naphthols, demonstrating the construction of a new six-membered ring. nih.gov Other methods include rhodium-catalyzed insertion of ethylene (B1197577) into the C-C bond of 1-indanones to form a benzocycloheptenone skeleton. semanticscholar.orgnih.gov
Furthermore, annulation reactions can proceed via cycloadditions. For instance, a [5+2] cycloaddition of in-situ generated cationic intermediates from 3-hydroxy-1-indanones with alkynes can yield polycarbocyclic scaffolds. semanticscholar.orgnih.gov Nitroalkenes are also valuable in [3+2]-annulation reactions for synthesizing five-membered nitrogen heterocycles. chim.it Given the presence of the nitro group and the potential to generate an alkene moiety from the indanol structure, such cyclizations could be a viable route to complex, fused heterocyclic systems.
Table 5: Examples of Annulation Reactions Starting from Indanone Derivatives
| Indanone Derivative | Reaction Type | Reagents | Fused Ring System Formed | Reference |
| Substituted 1-Indanone | Ring Expansion | 1. DBU, CH2Cl2; 2. NBS or NCS | 2-Halo-1-naphthol | nih.gov |
| Substituted 1-Indanone | [5+2] Cycloaddition | Alkyne, Acid | Polycyclic system | semanticscholar.orgnih.gov |
| Substituted 1-Indanone | Rh-catalyzed Ring Expansion | Ethylene, [Rh(C2H4)2Cl]2 | Benzocycloheptenone | semanticscholar.orgnih.gov |
Computational Chemistry and Theoretical Investigations of 6 Nitro 1 Trifluoromethyl 1 Indanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 6-Nitro-1-(trifluoromethyl)-1-indanol typically utilize functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), which provide a robust framework for predicting a wide range of molecular properties. globalresearchonline.net
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process involves calculating the molecular energy at various atomic configurations until a true energy minimum is found. globalresearchonline.net This optimized geometry reveals crucial structural parameters.
The presence of the electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups significantly influences the geometry of the indanol core. globalresearchonline.net The C-N bond of the nitro group and the C-C bond of the trifluoromethyl group are expected to cause distortions in the benzene (B151609) ring, leading to deviations from the ideal hexagonal angle of 120°. globalresearchonline.net Analysis of the electronic structure provides insight into the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Length | C-NO₂ | ~1.48 Å |
| Bond Length | C-CF₃ | ~1.54 Å |
| Bond Length | C-OH | ~1.43 Å |
| Bond Angle | O-N-O | ~124° |
| Bond Angle | F-C-F | ~107° |
| Dihedral Angle | C-C-C-OH | Varies with conformation |
| Note: This table is for illustrative purposes to show the type of data obtained from DFT calculations. Actual values would require specific computation. |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the frequencies at which the molecule's bonds stretch, bend, and twist. Each calculated frequency corresponds to a specific vibrational mode, and these can be assigned to functional groups within the molecule. globalresearchonline.netmdpi.com
For this compound, characteristic frequencies would include:
O-H stretch from the alcohol group.
N-O asymmetric and symmetric stretches from the nitro group.
C-F stretches from the trifluoromethyl group.
C-H aromatic and aliphatic stretches .
C=C aromatic ring stretches .
Comparing these theoretical spectra with experimental data allows for a detailed and accurate assignment of the observed spectral bands. globalresearchonline.net
Table 2: Illustrative Vibrational Frequencies and Assignments for this compound (Illustrative Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| Stretching | ~3450 | O-H |
| Stretching | ~1530 | N-O (asymmetric) |
| Stretching | ~1350 | N-O (symmetric) |
| Stretching | ~1170, 1130 | C-F |
| Stretching | ~1610 | C=C (aromatic) |
| Note: This table is for illustrative purposes. Actual values require specific computation. |
DFT is an invaluable tool for exploring the reactivity of a molecule by mapping out potential reaction pathways. For this compound, this could involve studying reactions such as oxidation of the alcohol, reduction of the nitro group, or nucleophilic substitution. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed.
The transition state is the highest energy point along the reaction coordinate, and its structure provides critical information about the mechanism of the chemical transformation. Identifying and characterizing these states allows chemists to understand reaction barriers and predict the feasibility and kinetics of a reaction under various conditions.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net
HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and optical properties. nih.gov For this compound, the electron-withdrawing nitro and trifluoromethyl groups are expected to lower the energy of the LUMO, making the molecule a better electron acceptor. researchgate.net The HOMO is likely to be localized more on the aromatic ring and the oxygen atom of the hydroxyl group. researchgate.net
Table 3: Illustrative Frontier Molecular Orbital Properties (Illustrative Data)
| Property | Value (eV) | Significance |
| HOMO Energy | -7.2 | Electron-donating ability |
| LUMO Energy | -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 | Chemical reactivity, kinetic stability |
| Note: This table is for illustrative purposes. Actual values require specific computation. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate different potential values. MEP maps are highly effective for identifying the reactive sites of a molecule. researchgate.net
For this compound, the MEP map would likely show:
Negative potential (red/yellow): Regions of high electron density, primarily around the oxygen atoms of the nitro group and the hydroxyl group. These are sites prone to electrophilic attack. mdpi.com
Positive potential (blue): Regions of low electron density, expected around the hydrogen atom of the hydroxyl group and potentially influenced by the electron-withdrawing groups. These are sites for nucleophilic attack.
Neutral potential (green): Regions with balanced charge, likely the carbon framework of the indane structure.
This map provides a clear, intuitive guide to the molecule's reactivity towards other charged or polar species. researchgate.net
Quantum Chemical Calculations for Molecular Properties
Beyond the DFT analyses mentioned above, quantum chemical calculations can determine a host of other molecular properties that describe a compound's behavior. These calculations often use the same theoretical levels (e.g., B3LYP/6-311++G(d,p)) to derive global reactivity descriptors. researchgate.netnih.gov These descriptors provide quantitative measures of chemical reactivity and stability.
Table 4: Calculated Molecular Properties and Reactivity Descriptors for this compound (Illustrative Data)
| Property | Definition | Predicted Value (Illustrative) | Significance |
| Dipole Moment (µ) | Measure of molecular polarity. | ~4.5 Debye | Influences solubility and intermolecular interactions. globalresearchonline.net |
| Ionization Potential (IP) | Energy required to remove an electron (≈ -EHOMO). | ~7.2 eV | Relates to the molecule's ability to be oxidized. nih.gov |
| Electron Affinity (EA) | Energy released when an electron is added (≈ -ELUMO). | ~2.5 eV | Relates to the molecule's ability to be reduced. nih.gov |
| Electronegativity (χ) | Tendency to attract electrons ( (IP+EA)/2 ). | ~4.85 eV | Indicates overall electron-attracting power. mdpi.com |
| Chemical Hardness (η) | Resistance to change in electron distribution ( (IP-EA)/2 ). | ~2.35 eV | A larger value indicates higher stability. mdpi.com |
| Global Electrophilicity (ω) | Measure of electron-accepting power ( χ²/2η ). | ~5.0 eV | Classifies the molecule as a strong electrophile. nih.gov |
| Note: This table contains illustrative data to exemplify the output of quantum chemical calculations. Actual values require specific computation. |
Dipole Moments and Polarizability
While no experimental or calculated dipole moment for this compound is available in the reviewed literature, studies on analogous molecules can provide valuable estimates. For instance, a computational study on 4-nitro-3-(trifluoromethyl)aniline (B27955), which contains both the nitro and trifluoromethyl groups on a benzene ring, calculated a total dipole moment using the B3LYP/6-311++G(d,p) method. nih.gov The presence of the additional polar hydroxyl group and the specific geometry of the indanol scaffold would further influence the final dipole moment vector in the target molecule.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining London dispersion forces. The presence of the aromatic ring and multiple polarizable atoms (O, N, F) in this compound suggests it would have a notable molecular polarizability.
Table 1: Calculated Dipole Moments of Analogous Compounds
| Compound | Method | Calculated Dipole Moment (D) |
| 4-nitro-3-(trifluoromethyl)aniline | B3LYP/6-311++G(d,p) | Data Not Available in Abstract |
Note: Specific value for the calculated dipole moment of 4-nitro-3-(trifluoromethyl)aniline was mentioned as computed but not explicitly stated in the available abstract. nih.gov
Charge Distribution and Natural Bond Orbital (NBO) Analysis
The distribution of electron density within this compound is highly polarized due to its electron-withdrawing and electron-donating substituents. A detailed picture of this distribution can be obtained through computational methods like Mulliken population analysis or, more robustly, Natural Bond Orbital (NBO) analysis.
NBO analysis provides a chemically intuitive view of electron density in terms of localized bonds, lone pairs, and intermolecular interactions. It can quantify the charge on each atom and describe charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule.
For this compound, an NBO analysis would be expected to show:
Significant negative charge localized on the oxygen atoms of the nitro group and the hydroxyl group, as well as on the fluorine atoms of the trifluoromethyl group.
Significant positive charge on the nitrogen atom of the nitro group and the carbon atom of the trifluoromethyl group. nih.gov The carbon atom attached to the hydroxyl group (C1) would also carry a partial positive charge.
The aromatic ring would exhibit a complex charge distribution, influenced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups.
A study on 4-nitro-3-(trifluoromethyl)aniline performed NBO analysis to investigate intramolecular interactions responsible for molecular stabilization. nih.gov Similarly, research on other nitroaromatic compounds has shown that the charge distribution around the nitro group is significantly affected by its conformation and interaction with adjacent functional groups. nih.gov These findings underscore the importance of the local chemical environment in determining electronic properties.
Molecular Dynamics Simulations (if applicable to specific interactions)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the exploration of conformational landscapes, the study of intermolecular interactions (e.g., with a solvent or a biological receptor), and the calculation of thermodynamic properties. mdpi.comresearchgate.net
While no specific MD simulations for this compound were found in the literature, this methodology would be highly applicable for investigating several aspects of its behavior:
Conformational Preferences: The five-membered ring of the indanol core is not planar and can adopt different envelope or twist conformations. MD simulations could predict the most stable conformations and the energy barriers between them, considering the steric bulk of the trifluoromethyl group.
Solvation: Simulations in a solvent box (e.g., water) could reveal the structure of the solvation shell around the molecule, highlighting how solvent molecules interact with the polar nitro, hydroxyl, and trifluoromethyl groups.
Intermolecular Interactions: In a condensed phase, MD can model how molecules of this compound interact with each other, which is fundamental to understanding its crystal packing and bulk properties.
For example, MD simulations have been used to investigate the binding of dansyl amino acid derivatives to molecular micelles, providing insight into the specific interactions that govern molecular recognition. researchgate.net A similar approach could be employed to study the interaction of this compound with other molecules.
Structure-Reactivity Relationships (SAR) from a Theoretical Perspective
Structure-Reactivity Relationships (SAR) aim to correlate a molecule's chemical structure with its reactivity. Computational chemistry provides a quantitative framework for SAR by calculating electronic and steric descriptors that govern reaction outcomes.
Influence of Substituents (Nitro and Trifluoromethyl) on Electronic Properties and Reactivity
The reactivity of the aromatic ring in this compound is profoundly influenced by the attached functional groups. Both the nitro (-NO2) and trifluoromethyl (-CF3) groups are powerful electron-withdrawing groups (EWGs), which significantly decrease the electron density of the benzene ring. nih.gov
Nitro Group (-NO2): This group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) through two mechanisms: a strong negative inductive effect (-I) and a strong negative resonance (mesomeric) effect (-M). psu.edu The resonance effect withdraws electron density primarily from the ortho and para positions, making the meta position relatively less deactivated and thus the preferred site for electrophilic attack. psu.edu
Trifluoromethyl Group (-CF3): This group is characterized by a very strong -I effect due to the high electronegativity of the three fluorine atoms. nih.gov It does not have a significant resonance effect. This powerful inductive withdrawal of electron density deactivates the entire aromatic ring. nih.gov
The combined presence of these two deactivating groups makes the aromatic ring of this compound highly electron-deficient and thus significantly less reactive towards electrophiles than benzene itself.
Table 2: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
| -NO2 | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-M) | Strongly Deactivating |
| -CF3 | Strong Electron-Withdrawing (-I) | Negligible | Strongly Deactivating |
| -OH | Electron-Withdrawing (-I) | Strong Electron-Donating (+M) | Strongly Activating |
Steric and Electronic Effects on Reaction Pathways
Both steric and electronic effects must be considered when predicting the pathways of reactions involving this compound.
Electronic Effects: As discussed, the strong deactivation of the aromatic ring by the -NO2 and -CF3 (via the indane structure) groups dictates its reactivity in electrophilic substitution reactions. Any electrophilic attack would be slow and predicted to occur at the positions meta to the nitro group that are available on the ring. The electronic nature of the C1 substituents (-OH and -CF3) will also influence reactions at this center. The electron-withdrawing -CF3 group, for instance, can affect the acidity of the -OH group and the stability of any potential carbocation intermediate formed at C1.
Steric Effects: Steric hindrance plays a crucial role in directing the approach of reactants. The trifluoromethyl group is significantly bulkier than a hydrogen atom, and the indanol structure itself presents a complex 3D shape. In reactions involving the aromatic ring, the bulky indanol portion of the molecule might sterically hinder one of the ortho positions relative to the nitro group, potentially favoring substitution at the other available meta position. For reactions at the C1 carbinol center, the bulky -CF3 group and the adjacent fused ring system would dictate the facial selectivity of nucleophilic or electrophilic attack. The interplay between steric and electronic effects can lead to complex reaction outcomes, where a bulkier substituent might direct an incoming reactant to a less electronically favored but more sterically accessible position. uq.edu.auwhiterose.ac.uk
Q & A
Q. What are the recommended synthetic routes for 6-nitro-1-(trifluoromethyl)-1-indanol, and how can regioselectivity challenges be addressed?
- Methodological Answer : A plausible route involves nitration of a trifluoromethyl-substituted indanol precursor. For example, nitration at the 6-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. Regioselectivity issues may arise due to competing electron-withdrawing effects of the trifluoromethyl group; computational modeling (e.g., DFT) can predict reactive sites. Post-synthesis, HPLC-MS with a C18 column (ACN/water + 0.1% TFA) and UV detection at 254 nm can confirm purity and regiochemistry .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and stereochemistry. For example, ¹⁹F NMR can detect trifluoromethyl environments (δ ~ -60 to -70 ppm). IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups. X-ray crystallography is recommended for absolute configuration determination, as seen in structurally similar indole derivatives .
Q. What analytical methods are suitable for detecting impurities in this compound?
- Methodological Answer : Impurity profiling can follow pharmacopeial guidelines (e.g., USP). Use HPLC with a polar-embedded column (e.g., Waters XBridge Shield RP18) and gradient elution (ACN/ammonium formate buffer) to separate nitro- and trifluoromethyl-related byproducts. For example, 4-nitro-3-(trifluoromethyl)aniline (a potential synthetic intermediate) can be quantified at 0.1% threshold using a validated method with LOD < 0.05% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, exposure time). Standardize assays using positive controls (e.g., AMPA receptor antagonists for neurological studies) and validate findings across multiple models. For example, in vascular studies, compare calcium flux assays (using Fura-2 AM dye) with ex vivo tissue responses to isolate mechanism-specific effects .
Q. What strategies optimize the stability of this compound in aqueous formulations for in vivo studies?
- Methodological Answer : Nitro groups are prone to hydrolysis under basic conditions. Stability studies should include pH-adjusted buffers (pH 1–9) at 37°C, monitored via UPLC-PDA. Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in cyclodextrins (e.g., HP-β-CD) can enhance shelf-life. Accelerated degradation studies (40°C/75% RH) predict long-term stability .
Q. How can metabolic pathways of this compound be elucidated in preclinical models?
- Methodological Answer : Use LC-HRMS with stable isotope labeling (e.g., ¹³C/¹⁵N) to track metabolites in liver microsomes or plasma. Phase I metabolites (e.g., nitro-reduction products) can be identified via MS/MS fragmentation. For Phase II conjugates (e.g., glucuronides), β-glucuronidase digestion confirms structures. Cross-species comparisons (rat vs. human hepatocytes) assess translational relevance .
Q. What experimental designs are critical for evaluating the compound’s interaction with neurological targets (e.g., glutamate receptors)?
- Methodological Answer : Employ patch-clamp electrophysiology on transfected HEK293 cells expressing GluA2/3 subunits to measure AMPA receptor currents. Complement with radioligand binding assays (³H-AMPA) to determine Ki values. For in vivo correlation, use kainate-induced seizure models in rodents, monitoring behavioral and EEG changes post-administration .
Data Analysis and Validation
Q. How should conflicting solubility data for this compound be reconciled?
- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or residual solvents. Characterize crystallinity via PXRD and DSC. Use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) at 37°C. For low-solubility batches, nanoformulation (e.g., wet milling) or salt formation (e.g., hydrochloride) can improve bioavailability .
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) calculates EC₅₀/IC₅₀ values. For multi-parametric assays (e.g., cytotoxicity + target inhibition), apply principal component analysis (PCA) to deconvolute effects. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes, especially in heterogeneous models like patient-derived xenografts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
